Octa(OtBu)-Glu-OtBu
Description
Contextualization within Modified Amino Acid and Peptide Chemistry
Amino acids are the fundamental building blocks of proteins, but their utility extends far beyond their natural roles. In synthetic chemistry, amino acids like L-glutamic acid and L-lysine are exceptionally valuable as "AB2" type monomers. semanticscholar.org Their structure, containing one amino group (A) and two carboxylic acid groups (B2), allows them to serve as branching points for the construction of highly organized, three-dimensional macromolecules known as dendrimers. semanticscholar.orgresearchgate.net
The synthesis of these complex structures relies heavily on protecting group chemistry, a cornerstone of peptide synthesis. chemrxiv.orgchemrxiv.org The tert-butyl (t-Bu) group is a widely used acid-labile protecting group for the carboxylic acid side chains of amino acids like glutamic acid and aspartic acid. nih.govnih.gov This protection prevents unwanted side reactions during the step-wise assembly of the dendritic structure. The general procedure involves coupling reactions, often facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form peptide bonds between the amino group of one unit and the carboxylic acid groups of others. nih.govnih.gov The final step often involves deprotection of these tert-butyl esters using acids such as trifluoroacetic acid (TFA) to reveal the functional carboxylate surface. chemrxiv.orgnih.gov
Glutamic acid-based dendrons are of particular interest because their anionic surface (after deprotection) often results in negligible cytotoxicity, making them promising candidates for biological and materials science applications. acs.org The development of efficient synthetic protocols, including both solution-phase and solid-phase synthesis, has been crucial for accessing diverse and well-defined glutamic acid dendrons up to various generations. acs.org
Significance in Contemporary Organic Synthesis and Materials Science
The unique, highly branched architecture of glutamic acid-based dendrimers, often prepared as their tert-butyl ester protected precursors, imparts valuable properties for advanced applications. Their well-defined structure, multivalency (the presence of numerous peripheral functional groups), and globular shape make them distinct from traditional linear polymers like poly-L-glutamic acid (PLGA). mdpi.com
In organic synthesis , these dendrimers serve as versatile scaffolds. For instance, they have been used to create chiral stationary phases for HPLC, demonstrating their utility in enantioselective separations. researchgate.net Their multiple terminal groups can be functionalized to act as nanocarriers for catalysts, enhancing reactivity and enabling catalyst recovery.
In materials science , these compounds are foundational for creating novel biomaterials. acs.org Because they are built from natural amino acids, they offer excellent biocompatibility and biodegradability. semanticscholar.org The protected forms, like Octa(OtBu)-Glu-OtBu, are often crucial intermediates. After deprotection, the resulting polyanionic dendrimers can be used in drug delivery systems. For example, they can be conjugated with drugs like doxorubicin (B1662922) via pH-sensitive linkers, creating smart nanocarriers that release their payload in the acidic environment of tumor tissues. researchgate.netnih.gov The ability to precisely control the size, shape, and surface chemistry of these dendrimers allows for the fine-tuning of their properties for specific applications, such as enhancing the solubility of hydrophobic drugs or targeting specific cell types. nih.govmdpi.com
Overview of Key Academic Research Trajectories
Current research on glutamic acid-based dendrimers and their protected intermediates is vibrant and multifaceted, exploring new synthetic methods and expanding their applications.
One major trajectory is the advancement of synthetic methodologies . Researchers are actively developing more efficient and scalable synthesis routes. A significant recent development is the use of solid-phase synthesis for glutamic acid dendrons, which simplifies purification and allows for the creation of complex structures, including Janus dendrimers (dendrimers with two different types of surface functionalities), that are difficult to access through traditional solution-phase methods. acs.org
Another key research area is their application in nanomedicine and drug delivery . Scientists are designing sophisticated drug delivery systems by attaching targeting ligands (like biotin (B1667282) or folic acid) and therapeutic agents to the dendrimer surface. semanticscholar.orgnih.govresearchgate.net There is a strong focus on creating "smart" systems that respond to specific biological cues, such as changes in pH, to release drugs selectively at the site of disease. researchgate.netnih.gov For example, poly(L-glutamic acid) dendrimers with a polyhedral oligomeric silsesquioxane (POSS) core have been developed as pH-sensitive and targeted drug carriers. nih.gov
A third significant trend involves the exploration of these dendrimers as antiviral agents . By modifying the surface of amino acid-based dendrimers, researchers are creating compounds that can inhibit viral entry into cells. Recent studies have explored phenothiazine-linked glutamic acid dendrons as potential inhibitors for the SARS-CoV-2 main protease, showcasing the adaptability of these scaffolds to address pressing health challenges. nih.gov
These research directions underscore the immense potential of glutamic acid-based dendrimers, for which compounds like this compound serve as vital, albeit specialized, building blocks or structural analogs.
Properties
CAS No. |
1188328-39-3 |
|---|---|
Molecular Formula |
C31H57NO7 |
Molecular Weight |
555.8 g/mol |
IUPAC Name |
(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H57NO7/c1-30(2,3)38-28(36)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-26(33)32-25(23-24-27(34)35)29(37)39-31(4,5)6/h25H,7-24H2,1-6H3,(H,32,33)(H,34,35)/t25-/m0/s1 |
InChI Key |
XKQUPBJUBPAMDO-VWLOTQADSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Role and Integration in Advanced Peptide and Biomolecular Conjugate Synthesis
Octa(OtBu)-Glu-OtBu as a Specialized Building Block in Peptide Synthesis
This compound functions as a critical building block, particularly in the creation of therapeutic peptides like Semaglutide. chempep.com Its structure is designed for the precise introduction of a fatty acid side chain, which is crucial for enhancing the therapeutic properties of the final peptide. The tert-butyl ester groups protect the carboxylic acid functionalities of the glutamic acid and the octadecanedioic acid derivative during the stepwise assembly of the peptide chain. peptide.comiris-biotech.de This protection strategy prevents unwanted side reactions and ensures that the functional groups are available for specific reactions at later stages of the synthesis. iris-biotech.de
The use of such specialized building blocks is a key strategy in modern peptide chemistry to create molecules with improved pharmacokinetic and pharmacodynamic profiles. nih.gov In the context of Semaglutide, the incorporation of the moiety derived from this compound facilitates the attachment of a lipid component, which is essential for its extended duration of action. chempep.comiris-biotech.de
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides in a laboratory setting. altabioscience.combachem.com This technique involves anchoring the initial amino acid to an insoluble polymer resin and sequentially adding protected amino acids to build the peptide chain. bachem.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. iris-biotech.de
The synthesis of complex peptides like Semaglutide often employs a combination of solid-phase and solution-phase techniques, sometimes referred to as a hybrid approach. google.com In a typical SPPS protocol for Semaglutide, the main peptide backbone is assembled on the resin. google.com The side chain, which includes the this compound derived unit, can be synthesized separately and then coupled to a specific amino acid residue (like lysine) on the solid-supported peptide chain. google.comgoogle.com
The choice of protecting groups is critical in SPPS. The Fmoc/tBu strategy is widely used, where the temporary Nα-Fmoc group is removed by a base (like piperidine), and the permanent side-chain protecting groups (like OtBu) are cleaved at the end of the synthesis using a strong acid (like trifluoroacetic acid, TFA). iris-biotech.dealtabioscience.com
Achieving high coupling efficiency at every step is paramount for the successful synthesis of long peptides. In SPPS, an excess of the incoming activated amino acid is used to drive the reaction to completion. luxembourg-bio.com The efficiency of coupling can be affected by factors such as the steric hindrance of the amino acids, the formation of secondary structures within the growing peptide chain, and the choice of coupling reagents. luxembourg-bio.comadventchembio.com
Several side reactions can occur during SPPS, leading to the formation of impurities that can be difficult to separate from the desired product. iris-biotech.de One common side reaction is aspartimide formation, which can occur at aspartic acid residues. iris-biotech.de This can be minimized by using bulky side-chain protecting groups. iris-biotech.de Another potential issue is racemization, where the stereochemistry of an amino acid is altered during the activation and coupling steps. peptide.com
In the context of glutamic acid derivatives like this compound, side reactions involving the protected carboxyl group are a concern. While the tert-butyl ester is generally stable to the basic conditions used for Fmoc deprotection, premature cleavage can occur under certain conditions, leading to undesired byproducts. sigmaaldrich.com
Common Side Reactions in SPPS and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategies |
|---|---|---|
| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, leading to a succinimide (B58015) derivative. | Use of bulky side-chain protecting groups for Asp; careful selection of coupling and deprotection conditions. iris-biotech.de |
| Racemization | Loss of stereochemical integrity at the α-carbon of the amino acid during activation and coupling. | Use of additives like HOBt or Cl-HOBt; selection of appropriate coupling reagents. peptide.com |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide, leading to cleavage from the resin. | Use of dipeptide building blocks; careful selection of the first two amino acids. iris-biotech.de |
| Incomplete Deprotection/Coupling | Failure to completely remove the Fmoc group or couple the next amino acid. | Use of optimized reaction times and reagents; monitoring of reactions. iris-biotech.de |
Coupling Efficiency and Sequence Elongation
Solution-Phase Peptide Synthesis Strategies
While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale synthesis of shorter peptides or peptide fragments. bachem.com In LPPS, all reactions are carried out in a homogenous solution, which allows for easier monitoring of the reaction progress by techniques like HPLC. bachem.com However, purification after each step can be more complex than in SPPS. bachem.com
Strategies for Peptide Lipidation and Conjugation (e.g., fatty acid chain incorporation)
Peptide lipidation, the covalent attachment of a lipid moiety, is a powerful strategy to improve the therapeutic properties of peptides. nih.gov Lipidation can enhance a peptide's enzymatic stability, receptor selectivity, and bioavailability. nih.gov The incorporation of a fatty acid chain can significantly increase the plasma half-life of a peptide by promoting its binding to serum albumin. iris-biotech.de
In the case of Semaglutide, a fatty acid derivative is attached to a lysine (B10760008) residue via a linker that includes a glutamic acid and two aminoethoxyethoxyacetic acid (AEEA) units. chempep.com The this compound building block provides the glutamic acid and the protected fatty acid components for this side chain. The AEEA units act as a hydrophilic spacer.
The synthesis of such lipidated peptides can be challenging. The lipophilic nature of the fatty acid can lead to aggregation and solubility issues during synthesis. adventchembio.com Strategic placement of protecting groups and the use of specialized building blocks like Fmoc-L-Lys[Octa(OtBu)-Glu(OtBu)-AEEA-AEEA]-OH are employed to overcome these challenges. chempep.comcaymanchem.com
The primary goal of modifying a peptide's pharmacokinetic profile is to extend its duration of action, allowing for less frequent administration. google.com A key strategy to achieve this is to enhance the peptide's binding affinity to serum albumin, a long-lived protein in the bloodstream. google.comnih.gov
The affinity of a lipidated peptide for albumin can be predicted and evaluated using various in vitro and in vivo models. Theoretical models can be used to estimate the binding affinity based on the structure of the lipidated peptide. Experimental techniques, such as surface plasmon resonance or isothermal titration calorimetry, can provide quantitative measurements of the binding affinity. Pharmacokinetic studies in animal models are then used to determine the in vivo half-life and clearance of the modified peptide. google.com
Advanced Structural Elucidation and Analytical Characterization in Research
Spectroscopic Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's chemical structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for the structural confirmation of dendrimers. googleapis.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atoms. For poly(L-glutamic acid) (PGA) based structures, 1H and 13C NMR are crucial. rsc.org In the 1H NMR spectrum of a deprotected PGA polymer, characteristic peaks can be observed at approximately 4.29, 2.43, and 2.06 ppm, corresponding to the protons of the polymer backbone in a 1:2:2 ratio. nih.gov The absence of aromatic signals would confirm the complete removal of any benzyl (B1604629) protecting groups, while the presence and integration of signals corresponding to the tert-butyl groups would be critical for confirming the structure of Octa(OtBu)-Glu-OtBu. nih.govacs.org For instance, in lysine-based dendrimers, distinct regions in the 1H NMR spectrum correspond to CH groups (4.39–3.89 ppm), CH2 groups bonded to nitrogen (3.26–2.92 ppm), and aliphatic CH2 groups (2.03–1.22 ppm). rsc.org Similarly, 13C NMR provides key data, with signals for carboxyl groups appearing around 173.5–172.9 ppm and various CH and CH2 groups resonating in specific regions of the spectrum. rsc.org
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS)
Chromatographic methods are essential for separating components in a mixture, making them ideal for assessing the purity of synthesized compounds and monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the purity of dendrimers. cdnsciencepub.comnih.gov Reversed-phase HPLC (RP-HPLC) can effectively separate dendrimers based on their generation and the nature of their terminal groups. For PAMAM dendrimers, HPLC can detect small molecule impurities and structural defects. cdnsciencepub.com The purity of functionalized dendrimers, such as those with azide (B81097) ligands, has been successfully quantified using analytical HPLC, with some studies achieving over 80% purity for isolated components. nih.govscispace.com The retention time in HPLC is influenced by the density of ion pairs formed between the dendrimer and additives like trifluoroacetic acid (TFA), which increases with the dendrimer generation.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is invaluable for identifying and quantifying impurities. echemi.com It allows for the analysis of complex mixtures and the characterization of individual components as they elute from the chromatographic column. For instance, LC-MS is used in the quality control of various chemical products to provide detailed analytical data, including purity. echemi.com
Microscopic and Imaging Techniques for Investigating Self-Assembled Structures (if applicable to advanced forms/related dendrimers)
While "this compound" itself may not form extensive self-assembled structures, related amphiphilic dendrimers are known to self-assemble into complex nanostructures. Microscopic techniques are crucial for visualizing these assemblies.
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful tools for imaging the morphology of self-assembled dendrimer structures. acs.orgsupsi.ch These techniques have been used to confirm the formation of nanofibers from the self-assembly of cationic poly(propylene imine) (PPI) dendrimers. acs.orgrsc.org AFM can provide detailed surface morphology, revealing features like honeycomb-like networks and condensed monolayers for certain dendrimers at the air-water interface. ucsb.edu Cryo-TEM is particularly useful for observing the morphology of dendrimer-based nanoparticles, such as dendrimersomes, in a near-native state. researchgate.net For some poly(L-glutamic acid) dendrimer conjugates, both Dynamic Light Scattering (DLS) and TEM have indicated the formation of aggregated nanoparticles with diameters around 50 nm. nih.gov
Elucidation of Conformations and Stereochemical Purity in Complex Derivatives
The three-dimensional conformation and stereochemical purity are critical attributes of complex molecules, influencing their biological activity and material properties.
The stereochemistry of poly-γ-glutamic acid (γ-PGA) is a key factor, as it can be composed of D-glutamate units, L-glutamate units, or a combination of both. mdpi.com The arrangement of these enantiomers is crucial and can be influenced by enzymes like glutamate (B1630785) racemase during biosynthesis. mdpi.comjmbfs.org Racemization, the conversion between L- and D-forms, can occur and impact the polymer's properties. jmbfs.org For synthetic derivatives, ensuring the stereochemical purity of the starting materials, such as Fmoc-Glu(OtBu)-OH, is vital. This is often confirmed by specifying the optical rotation and ensuring high enantiomeric purity (e.g., ≥ 99.8%). cem.comsigmaaldrich.com
Conformational studies of poly-L-glutamic acid have been conducted to understand its structure in solution. nih.gov Circular dichroism (CD) spectroscopy is a valuable technique for studying the secondary structure of polypeptides. For instance, CD measurements of PGA brush polymers have shown a random coil structure in water, which can adopt a low degree of helicity in the presence of certain cations. nih.gov
Research on Applications As a Chemical Building Block in Functional Materials and Supramolecular Systems
Integration into Polymeric and Composite Materials Research
The incorporation of specialized molecules into polymer matrices is a key strategy for developing advanced materials with tailored properties. Octa(OtBu)-Glu-OtBu and its derivatives are explored for their potential to enhance the performance of polymers and composites.
Chemical Modification of Polymer Matrices and Backbone Structures
Research has indicated that the introduction of octa-tert-butyl glutamate (B1630785) derivatives into polymer matrices can significantly modify the material's characteristics. chemblink.com The bulky tert-butyl groups and the long aliphatic chain can enhance both the mechanical properties and the thermal stability of the resulting polymers. chemblink.com In its role as a building block, derivatives of glutamic acid, such as γ-tert-butyl L-glutamate (Glu(OtBu)), are used in the synthesis of random copolymers. For instance, the ring-opening polymerization of N-carboxyanhydrides of γ-benzyl L-glutamate and γ-tert-butyl L-glutamate can produce a copolymer backbone. Subsequent deprotection of the tert-butyl groups provides free carboxylic acid moieties, which serve as reactive sites for further chemical modification, such as grafting side chains to create complex arborescent polymer structures. This approach demonstrates how the glutamic acid (OtBu) moiety can be integrated into a polymer backbone to serve as a latent functional handle for creating more complex architectures.
Supramolecular Assembly and Self-Organization Studies
Supramolecular chemistry involves the design of systems where molecules are organized through non-covalent interactions. The distinct hydrophobic and hydrophilic segments of this compound make it an ideal candidate for studies in molecular self-assembly.
Design Principles for Non-Covalent Interactions and Molecular Recognition
The self-assembly of molecules into ordered structures is governed by a variety of non-covalent forces, including hydrophobic interactions, hydrogen bonding, and electrostatic forces. escholarship.org In the case of this compound, the primary driving force for assembly in aqueous environments is the hydrophobic effect, which would cause the C18 aliphatic chains to aggregate to minimize contact with water. The glutamic acid headgroups, on the other hand, can participate in hydrogen bonding and, upon deprotection of the esters, ionic interactions. escholarship.org
Research into the assembly of other complex biomolecules, such as collagen-like peptides, has shown that specific hydrophobic and charged amino acid residues are critical for the formation of higher-order structures. d-nb.info Similarly, the design of functional supramolecular systems using building blocks like this compound relies on the precise balance of these interactions to control the geometry and stability of the resulting assemblies. Computational tools like Molecular Electrostatic Potential (MEP) surfaces and "Atoms in Molecules" (AIM) analysis can be used to understand and predict the nature of these non-covalent interactions, such as the favorable interactions between electron-rich atoms and electron-deficient regions on other molecules. nih.gov
Formation and Characterization of Hierarchical Architectures (e.g., vesicles, dendrimersomes, micelles)
Amphiphilic molecules like this compound are known to self-assemble into a variety of hierarchical architectures in solution. Depending on the concentration, solvent, and temperature, they can form structures such as micelles, vesicles, or more complex assemblies. While direct studies detailing the self-assembly of this compound are not extensively documented in the provided results, related structures offer insight into its potential. For example, glutamic acid derivatives are used as precursors in the synthesis of peptide dendrimers. ulisboa.pt These dendrimers, which are highly branched macromolecules, can be tagged with fluorophores to monitor their dynamic processes and cellular fate, highlighting their potential in drug delivery. ulisboa.pt
Furthermore, studies on other self-assembling peptides demonstrate the ability to form discrete, hollow triple-helical bundles and even larger nanoribbons. d-nb.info The characterization of these supramolecular structures often employs techniques such as cryo-electron microscopy (cryo-EM) and circular dichroism (CD) spectroscopy to determine their size, shape, and conformational properties. d-nb.info Given its structure, this compound is a strong candidate for forming similar vesicular or micellar structures, often referred to as dendrimersomes when formed by dendrimeric amphiphiles, which could serve as nanoscale containers.
Bioconjugation Chemistry and Design of Advanced Carrier Systems (from a chemical perspective)
Bioconjugation is the chemical strategy of linking molecules to biomolecules like peptides or proteins to enhance their properties. The structural motifs within this compound make it, and its derivatives, highly relevant as building blocks in the design of advanced drug carrier systems. creative-biolabs.commedchemexpress.com
The most prominent application is in the synthesis of Semaglutide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. chempep.com A derivative of this compound forms a critical side chain that is conjugated to a lysine (B10760008) residue of the peptide. caymanchem.comnih.gov This bioconjugation has a profound effect on the drug's pharmacokinetic profile.
The design of this side chain is a prime example of rational drug design for advanced carrier systems:
The C18 Diacid Moiety : The long fatty acid chain acts as a reversible albumin binder. nih.gov Once in circulation, the lipophilic chain intercalates into the fatty acid binding sites on serum albumin, a long-lived plasma protein. nih.gov This creates a circulating reservoir of the drug, protecting it from rapid renal clearance and enzymatic degradation, thereby extending its in-vivo half-life to approximately 165 hours. nih.gov
The γ-Glu Spacer : The glutamic acid unit acts as a hydrophilic spacer, connecting the fatty acid chain to the peptide. nih.gov This spacer is crucial for ensuring the correct presentation of the fatty acid for albumin binding without compromising the peptide's ability to bind to its target receptor. nih.gov
Protecting Groups : The tert-butyl (OtBu) esters are protecting groups used during the multi-step chemical synthesis of the peptide and its side chain. broadpharm.comacs.orggoogle.comgoogle.com They prevent unwanted side reactions at the carboxylic acid groups and are removed in the final stages of the synthesis under acidic conditions. broadpharm.com
This strategy of "lipidation" transforms the peptide therapeutic into an advanced carrier system where the peptide itself is the active drug and the conjugated lipidated amino acid moiety controls its delivery and lifespan in the body. nih.gov
Interactive Table: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C31H57NO7 | chemblink.com |
| Molecular Weight | 555.79 g/mol | chemblink.com |
| CAS Number | 1188328-39-3 | chemblink.com |
| Density (calculated) | 1.0±0.1 g/cm³ | chemblink.com |
| Boiling Point (calculated) | 665.4±45.0 °C | chemblink.com |
| Flash Point (calculated) | 356.2±28.7 °C | chemblink.com |
| pKa (calculated) | 4.44±0.10 |
Chemical Linkage Strategies for Conjugation to Macromolecules
The conjugation of this compound derivatives to macromolecules is a key strategy for developing advanced biomaterials and therapeutics. The OtBu groups serve as temporary protecting groups for the carboxylic acid functionalities of the glutamic acid core. This protection is essential during synthesis, preventing unwanted side reactions and allowing for precise, site-selective modifications.
Standard peptide synthesis protocols, such as the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS), are commonly employed. chempep.com In this strategy, the N-terminus of an amino acid is protected by an Fmoc group, while reactive side chains are protected by acid-labile groups like tert-butyl (tBu or OtBu). chempep.com Derivatives such as Fmoc-L-Lys[Oct-(OtBu)-Glu-(OtBu)-AEEA-AEEA]-OH serve as critical building blocks for creating complex peptide side chains. chempep.com The Fmoc group is removed under basic conditions to allow for peptide chain elongation, while the OtBu groups remain intact until final deprotection with a strong acid like trifluoroacetic acid (TFA). chempep.com
This approach is instrumental in the synthesis of modified therapeutic peptides, such as Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. In this context, a derivative of this compound is attached as a side chain to a lysine residue in the peptide backbone. This fatty acid-glutamic acid side chain enhances the drug's binding to albumin in the bloodstream, extending its half-life. The linkage is achieved by first coupling the protected glutamic acid-fatty acid moiety to a spacer, like AEEA (aminoethoxyethoxyacetic acid), and then attaching it to the free amino group of a lysine residue in the peptide sequence.
Furthermore, glutamic acid derivatives protected with OtBu are used to synthesize novel polymers. For instance, N-Boc-L-glutamic acid α-tert-butyl ester (NBoc-Glu-OtBu) has been used as a precursor to create various vinyl monomers. nih.gov These monomers can then be polymerized using techniques like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization to produce well-defined polymers with glutamate-derived side chains. nih.gov This method allows for the creation of macromolecules with tailored properties for specific biological interactions.
| Linkage Strategy | Macromolecule Type | Key Protecting Groups | Purpose of Conjugation |
| Solid-Phase Peptide Synthesis (SPPS) | Peptides (e.g., Semaglutide) | Fmoc, Boc, OtBu | To introduce functional side chains that enhance therapeutic properties (e.g., plasma protein binding). |
| RAFT Polymerization | Synthetic Polymers | Boc, OtBu | To create polymers with pendant glutamate groups for biomaterial applications. nih.gov |
| Active Ester Coupling | Peptides | NHS, OtBu | To form peptide bonds between amino acid derivatives and a growing peptide chain. sci-hub.se |
Development of Amphiphilic Constructs for Nanocarrier Research (e.g., liposomes, dendrimers)
The unique structure of this compound, featuring a hydrophilic glutamic acid core and bulky, hydrophobic tert-butyl groups, makes it an ideal candidate for constructing amphiphilic molecules. chemblink.com These molecules can self-assemble in aqueous environments to form sophisticated nanostructures, which are extensively researched for their potential as nanocarriers in drug delivery.
By modifying poly(γ-glutamic acid) (PGGA) with hydrophobic side groups, researchers have created amphiphilic copolymers. nih.gov For example, partially esterifying the carboxylic side groups of PGGA with molecules like 4-phenyl-butyl bromide results in copolymers that self-assemble into nanoparticles in water. nih.gov The hydrophobic core of these nanoparticles, formed by the ester side chains, can encapsulate poorly water-soluble drugs like Doxorubicin (B1662922). nih.gov The OtBu-protected glutamic acid derivatives provide a similar hydrophobic character, enabling their incorporation into such self-assembling systems.
Research has shown that lipopeptides synthesized from L-glutamic acid esters can form various aggregates, including liposomes, in aqueous solutions. sci-hub.sechemblink.com These structures are considered promising for developing drug delivery systems. sci-hub.se The incorporation of bulky OtBu groups can influence the packing of these amphiphiles, affecting the size, shape, and stability of the resulting nanocarriers. sci-hub.se
The compound is also relevant in the field of dendrimers, which are highly branched, tree-like macromolecules with well-defined structures. Glutamic acid is a common building block for peptide dendrimers. The synthesis of a first-generation peptide dendrimer using Fmoc-Glu(OtBu)-OEt has been reported. ulisboa.pt The OtBu groups ensure that the peripheral carboxylic acid functions are protected, allowing for controlled, layer-by-layer growth of the dendrimer. ulisboa.pt These dendrimer structures are being investigated as potential carriers for drugs like cisplatin. taskcm.com
| Nanocarrier Type | Role of this compound Derivative | Self-Assembly Principle | Potential Application |
| Nanoparticles | Forms the hydrophobic core or part of an amphiphilic copolymer. nih.gov | Self-assembly of amphiphilic polymers in an aqueous medium. nih.gov | Encapsulation of hydrophobic drugs. nih.gov |
| Liposomes | Acts as a lipid-like component (lipopeptide) in the bilayer. sci-hub.sechemblink.com | Aggregation of amphiphilic molecules to minimize contact between hydrophobic tails and water. sci-hub.se | Drug delivery vehicles. chemblink.com |
| Dendrimers | Serves as a protected building block for controlled, generational growth. ulisboa.pt | Stepwise covalent synthesis to build branched structures. ulisboa.pt | Carriers for chemotherapy agents. taskcm.com |
Investigation of Stimuli-Responsive Mechanisms for Controlled Release (e.g., pH-sensitive, redox-sensitive linkers)
A significant area of research focuses on creating "smart" nanocarriers that release their payload in response to specific environmental triggers, such as changes in pH or redox potential, which are often characteristic of tumor microenvironments or intracellular compartments. nih.gov Glutamic acid-based materials, including derivatives of this compound, are central to the development of these systems.
pH-Sensitive Release: The tert-butyl (OtBu) ester groups are inherently pH-sensitive. They are stable at neutral pH but are readily cleaved under acidic conditions to yield a carboxylic acid and isobutylene. taskcm.combroadpharm.com This property is highly advantageous for drug delivery. Nanocarriers can be designed to be stable in the bloodstream (pH ~7.4) but to disassemble and release their drug cargo in the acidic environment of tumors (pH ~6.5) or endosomes/lysosomes (pH 4.5-5.5). biochempeg.com The pKa value of this compound has been reported as 4.44, indicating its potential for pH-responsive behavior in a biologically relevant range. Studies on poly(L-glutamic acid)-based nanoparticles have demonstrated faster drug release at acidic pH (e.g., 4.2) compared to neutral pH, confirming the effectiveness of this mechanism. nih.gov
Redox-Sensitive Release: The tumor microenvironment and the intracellular space have significantly higher concentrations of reducing agents, particularly glutathione (B108866) (GSH), compared to the bloodstream. biochempeg.comcreative-diagnostics.com This redox potential difference can be exploited for targeted drug release. While this compound itself is not redox-sensitive, it is frequently used as a scaffold to which redox-sensitive linkers can be attached. A common strategy involves incorporating disulfide bonds (-S-S-) into the nanocarrier structure. creative-diagnostics.comnih.gov These bonds are stable in the low-GSH environment of the blood but are rapidly cleaved by the high GSH levels inside cancer cells, triggering the release of the conjugated drug. creative-diagnostics.com For example, nanogels based on thiolated poly(γ-glutamic acid) have been developed that are cross-linked by disulfide bonds. jmb.or.kr These nanogels show controlled release of an encapsulated drug, Doxorubicin, in the presence of GSH. jmb.or.kr
| Stimulus | Mechanism | Linker/Functional Group | Application in Drug Delivery |
| Low pH | Acid-catalyzed hydrolysis of ester bonds. taskcm.combroadpharm.com | tert-butyl ester (OtBu) | Triggers drug release in acidic tumor microenvironments or intracellular compartments (endosomes/lysosomes). nih.govbiochempeg.com |
| High Redox Potential | Reduction and cleavage of specific chemical bonds. creative-diagnostics.com | Disulfide bond (-S-S-) | Triggers drug release in the high-glutathione environment of cancer cells. biochempeg.comjmb.or.kr |
Theoretical and Computational Chemistry in Octa Otbu Glu Otbu Research
Molecular Dynamics Simulations of Compound Conformations and Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the three-dimensional structure and dynamic behavior of complex molecules like Octa(OtBu)-Glu-OtBu. mdpi.commdpi.com These simulations model the movement of atoms and molecules over time, allowing researchers to explore conformational landscapes, flexibility, and interactions with the surrounding environment.
For peptide dendrimers, including those based on glutamic acid, MD simulations have been used to understand their size, shape, and internal structure. nih.gov The simulations can reveal how the dendrimer folds and what conformations are most stable. For instance, studies on poly(L-glutamic acid) (PG) dendrimers have used all-atom MD simulations to analyze their structural properties. nih.gov These simulations can determine key parameters such as the radius of gyration (Rg), which provides a measure of the molecule's size. The shape of the dendrimer can be evaluated by analyzing the ratios of the principal components of the radius of gyration. nih.gov Values close to 1 for these ratios suggest a more spherical shape, which is often observed at higher generations of dendrimers. nih.gov
MD simulations are also invaluable for studying how these molecules interact with other entities, such as solvent molecules, ions, or biological membranes. mdpi.commdpi.com For example, simulations can show how the peripheral tert-butyl groups of this compound influence its solubility and aggregation behavior in different solvents. The simulations can also predict how the dendrimer might interact with a lipid bilayer, providing insights into its potential as a drug delivery vehicle. mdpi.com
| Parameter | Description | Typical Findings | Reference |
|---|---|---|---|
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the dendrimer. | Rg generally increases with dendrimer generation. The internal density can vary, sometimes showing a "dense core" or "dense shell" profile depending on conditions. | nih.govmdpi.com |
| Shape Anisotropy | Describes the deviation of the dendrimer's shape from a perfect sphere. Calculated from the principal moments of inertia. | Lower generation dendrimers may be more elongated or asymmetrical, while higher generations tend to adopt a more globular, spherical shape. | nih.govplos.org |
| Solvent Accessible Surface Area (SASA) | The surface area of the dendrimer that is accessible to solvent molecules. | The nature of the terminal groups (like OtBu) significantly impacts the SASA and the dendrimer's interaction with the solvent. | nih.gov |
| Interaction Energy | Quantifies the strength of interaction between the dendrimer and other molecules (e.g., solvent, drugs, membranes). | Helps in understanding binding affinities and the driving forces for complex formation. | mdpi.com |
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure of molecules. mdpi.com These methods are used to calculate properties like charge distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential. For a molecule like this compound, these calculations can elucidate its reactivity and potential for intermolecular interactions.
The electronic properties are key to understanding how the dendrimer might participate in chemical reactions or form host-guest complexes. researchgate.net For example, the calculated electrostatic potential can identify regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack. This information is crucial for designing chemical modifications of the dendrimer or predicting its binding behavior.
Furthermore, quantum calculations can be used to parameterize the force fields used in classical MD simulations, leading to more accurate and reliable simulation results. mdpi.com This hybrid approach, combining the accuracy of quantum mechanics for specific regions of interest with the efficiency of classical mechanics for the larger system, is a powerful strategy for studying complex molecules. nih.gov
| Property | Significance for this compound | Reference |
|---|---|---|
| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability. | ru.nl |
| Electrostatic Potential | Reveals the charge distribution and helps predict non-covalent interactions, such as hydrogen bonding and electrostatic interactions. | plos.org |
| Partial Atomic Charges | Quantifies the charge on each atom, which is essential for understanding intermolecular forces and for developing accurate force fields for MD simulations. | mdpi.com |
| Dipole Moment | Indicates the overall polarity of the molecule, which influences its solubility and interaction with polar solvents and electric fields. |
Computational Modeling of Synthetic Reaction Pathways and Byproduct Formation
Computational modeling can be a valuable tool in synthetic chemistry, helping to predict reaction outcomes and optimize reaction conditions. For a multi-step synthesis like that required for this compound, computational models can be used to investigate the mechanisms of the coupling and deprotection steps.
By modeling the reaction pathways, chemists can identify potential transition states and intermediates, providing a deeper understanding of the reaction mechanism. This knowledge can be used to select appropriate reagents and conditions to maximize the yield of the desired product while minimizing the formation of byproducts. For dendrimer synthesis, where achieving high purity at each generation is critical, this predictive capability is particularly advantageous. ucl.ac.uk
Computational tools can also help in the rational design of synthetic strategies. ucl.ac.uk For instance, different protecting groups or coupling agents can be evaluated in silico to determine their likely efficacy before any experimental work is undertaken. This can save significant time and resources in the laboratory.
Predictive Modeling of Self-Assembly Processes and Supramolecular Structures
The ability of molecules to self-assemble into larger, ordered structures is a key area of research in nanotechnology and materials science. Amphiphilic molecules, which have both hydrophobic and hydrophilic parts, are particularly prone to self-assembly in solution. mdpi.com While this compound itself is largely hydrophobic due to the tert-butyl groups, modifications to introduce hydrophilic functionalities could lead to amphiphilic character.
Predictive modeling, often using coarse-grained molecular dynamics simulations, can be used to study the self-assembly of such molecules. mdpi.comresearchgate.net These models simplify the representation of the molecule, allowing for the simulation of larger systems over longer timescales than are accessible with all-atom MD. mdpi.com
These simulations can predict the types of supramolecular structures that are likely to form, such as micelles, vesicles (dendrimersomes), or other aggregates. mdpi.comnih.govnih.gov The models can also provide insights into the factors that control the size, shape, and stability of these assemblies, such as the concentration of the molecule, the solvent conditions, and the specific chemical structure of the amphiphile. mdpi.comnih.gov This predictive power is essential for the rational design of new nanomaterials with tailored properties for applications in areas like drug delivery and diagnostics. mdpi.com
Future Research Directions and Emerging Paradigms in Octa Otbu Glu Otbu Chemistry
Exploration of Novel Synthetic Methodologies and Scalability in Research
The synthesis of Octa(OtBu)-Glu-OtBu and related structures is foundational for their application. Current methods often involve multi-step processes, including the protection of glutamic acid and subsequent acylation. Future research is poised to explore more efficient and scalable synthetic routes.
One area of investigation is the development of novel catalytic systems for the selective esterification and amidation of the glutamic acid core. This could involve enzymatic catalysis or the use of advanced organometallic catalysts to improve yield and reduce the need for protecting groups. google.com For instance, the use of continuous flow solid-phase synthesis has been explored for the preparation of related peptide fragments, a strategy that could be adapted for the scalable production of this compound derivatives. google.com
Furthermore, research into alternative protecting group strategies is crucial. While the tert-butyl esters are effective, their removal requires acidic conditions that may not be compatible with all desired functionalities. broadpharm.com Exploring orthogonal protecting groups that can be removed under milder, more specific conditions would significantly expand the synthetic utility of this compound.
A key challenge in transitioning from laboratory-scale synthesis to industrial production is scalability. Future methodologies will need to address this by focusing on process optimization, minimizing the use of hazardous reagents, and developing purification techniques that are both efficient and environmentally benign. The development of robust and cost-effective synthetic protocols is paramount for the widespread application of this compound in various research and commercial endeavors. uu.nl
Advanced Functionalization for Tailored Chemical Biology Probes
The field of chemical biology relies on precisely designed molecules to probe and manipulate biological systems. nih.govrsc.org The structure of this compound provides an excellent scaffold for the development of such probes.
After deprotection of the tert-butyl groups, the resulting carboxylic acid and amine functionalities can be readily modified. broadpharm.com This allows for the attachment of a wide array of functional moieties, including:
Fluorophores and Quenchers: For creating probes for fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions or conformational changes.
Biotin (B1667282) or other Affinity Tags: To enable the isolation and identification of binding partners through techniques like pull-down assays.
Cross-linking Agents: For covalently capturing transient interactions within a cell.
Bioactive Peptides or Small Molecules: To create targeted delivery systems or multifunctional probes.
The long octadecanedioic acid chain imparts lipophilicity, which can be advantageous for probes designed to interact with cell membranes or hydrophobic pockets of proteins. By systematically varying the length and nature of the acyl chain and the appended functional groups, researchers can create a library of chemical probes with tailored properties for specific biological questions. The development of such probes will be instrumental in advancing our understanding of complex biological processes at the molecular level. uq.edu.au
Development of Next-Generation Research Materials with Tunable Properties
The self-assembly properties of amphiphilic molecules like deprotected this compound open avenues for the creation of novel biomaterials with tunable properties. The interplay between the hydrophilic glutamic acid headgroup and the long hydrophobic tail can lead to the formation of various supramolecular structures such as micelles, vesicles, and hydrogels. researchgate.net
Future research in this area will focus on controlling the self-assembly process to generate materials with specific morphologies and functionalities. This can be achieved by:
Modifying the Hydrophilic-Lipophilic Balance (HLB): By altering the length of the alkyl chain or by incorporating additional polar groups, the self-assembly behavior can be precisely controlled.
Incorporating Responsive Moieties: Introducing pH-, light-, or temperature-sensitive groups can lead to "smart" materials that undergo structural changes in response to external stimuli.
Creating Hybrid Materials: Combining this compound derivatives with polymers, nanoparticles, or other biomolecules can result in composite materials with enhanced mechanical, electronic, or biological properties. sinopeg.com
These next-generation materials hold promise for a variety of applications, including drug delivery systems, scaffolds for tissue engineering, and components for biosensors. The ability to tune their properties at the molecular level is a key advantage that will drive future innovation in materials science.
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology
The full potential of this compound and its derivatives will be realized through interdisciplinary collaborations that bridge organic chemistry, materials science, and chemical biology. brandeis.eduosaka-u.ac.jpustc.edu.cn
Organic chemists will continue to develop innovative synthetic methods and functionalization strategies. brandeis.edu
Materials scientists will investigate the physical and chemical properties of the resulting materials, characterizing their structure and performance.
Chemical biologists will utilize these novel compounds and materials as tools to explore and manipulate biological systems, leading to new insights into health and disease. osaka-u.ac.jpircbc.ac.cn
This synergistic approach is essential for tackling complex scientific challenges. For example, the development of a targeted drug delivery system would require expertise in organic synthesis to create the drug conjugate, materials science to formulate the delivery vehicle, and chemical biology to evaluate its efficacy and mechanism of action in a biological context. Future breakthroughs will increasingly depend on the seamless integration of these distinct but complementary fields of study.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Octa(OtBu)-Glu-OtBu, and how can its purity be validated experimentally?
- Methodological Answer : this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include sequential coupling of tert-butyl-protected glutamic acid residues and orthogonal deprotection. Purity (>95%) is validated using reversed-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 30 min) and confirmed by mass spectrometry (ESI-MS) . For reproducibility, ensure anhydrous conditions during tert-butyl (OtBu) group deprotection to prevent side reactions.
Q. How is this compound structurally characterized, and what spectroscopic techniques are critical for confirming its identity?
- Methodological Answer : Structural confirmation requires a combination of -NMR (500 MHz, CDCl) to resolve tert-butyl peaks (δ ~1.4 ppm) and glutamic acid backbone signals (δ 3.1–4.3 ppm). FT-IR confirms carbonyl stretches (C=O at ~1720 cm). For crystalline derivatives, single-crystal X-ray diffraction (SHELX-97) resolves bond lengths and angles, with validation via SHELXL refinement (R < 0.05) .
Q. What role does this compound play in peptide-based drug development, specifically for GLP-1 receptor agonists?
- Methodological Answer : It serves as a branched linker in semaglutide synthesis, enabling controlled conjugation of fatty acid chains to enhance pharmacokinetics. The tert-butyl groups improve solubility during SPPS, while AEEA (aminoethoxyethoxyacetyl) spacers optimize receptor binding. Successful application requires stoichiometric monitoring via MALDI-TOF MS at each coupling step .
Advanced Research Questions
Q. How can computational methods like DFT predict NMR chemical shifts for paramagnetic derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets calculates chemical shifts in paramagnetic complexes. Geometry optimization of proton positions is critical. Validation against experimental NMR data (e.g., paramagnetic Cr complexes) shows strong correlation (R = 0.969). This approach aids in assigning ambiguous peaks in branched structures .
Q. What experimental strategies resolve contradictions in crystallographic data for this compound derivatives with multiple conformers?
- Methodological Answer : For polymorphic or disordered crystals, employ high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) and SHELXD for phase problem resolution. Twinned data require HKL-3000 integration and OLEX2 refinement. Systematic analysis of bond-length distortion (e.g., Nb-O vs. Mo-O octahedra) clarifies coordination geometry inconsistencies .
Q. How do tert-butyl protection/deprotection kinetics influence side reactions in this compound synthesis?
- Methodological Answer : Kinetic studies using real-time -NMR (for trifluoroacetic acid, TFA, in deprotection) reveal tert-butyl cleavage rates. Optimize TFA concentration (≥95%) and reaction time (≤2 hr) to minimize aspartimide formation. Side products are identified via LC-MS/MS and mitigated by adding 1% triisopropylsilane as a scavenger .
Q. What methodologies address challenges in scaling up this compound synthesis while maintaining enantiomeric purity?
- Methodological Answer : Continuous-flow SPPS with immobilized Fmoc-Glu(OtBu)-OH reduces racemization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IC-3 column, hexane:isopropanol 80:20). For large-scale purification, use flash chromatography (silica gel, ethyl acetate/hexane gradient) coupled with inline UV detection at 254 nm .
Data Analysis and Reproducibility
Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?
- Methodological Answer : Follow Beilstein Journal guidelines: report reaction conditions (solvent, temperature, catalysts), characterization data (HPLC traces, NMR spectra), and purity metrics in the main text. Provide raw NMR FID files and crystallographic CIFs as supplementary data. Use MestReNova for spectral processing and CCDC for crystal structure deposition .
Q. What open-access repositories are suitable for sharing NMR and crystallographic data on this compound?
- Methodological Answer : Deposit NMR data in Zenodo or NMRShiftDB with DOI assignment. Crystallographic data must be submitted to the Cambridge Structural Database (CSD) or Protein Data Bank (PDB), adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Metadata should include synthesis date, instrument parameters, and refinement statistics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
